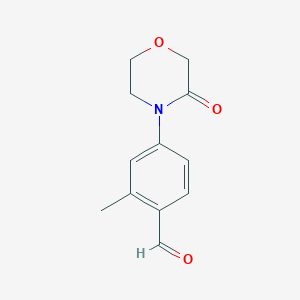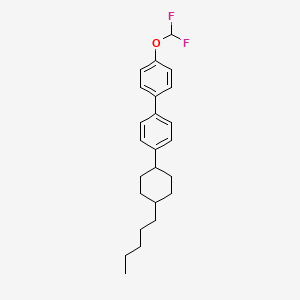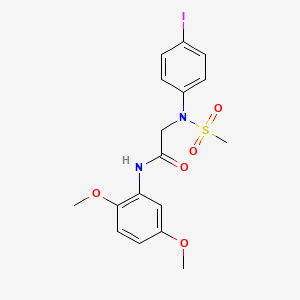
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy, iodophenyl, and methylsulfonyl groups attached to a glycinamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2,5-dimethoxyphenylamine: This can be achieved by the methylation of 2,5-dihydroxyaniline using dimethyl sulfate under basic conditions.
Iodination of phenyl ring: The 2,5-dimethoxyphenylamine is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate.
Sulfonylation: The iodinated product is reacted with methanesulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group.
Glycinamide formation: Finally, the compound is coupled with glycine or its derivatives under peptide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Hydrogen gas (H_2) with Pd/C or lithium aluminum hydride (LiAlH_4).
Substitution: Sodium azide (NaN_3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Deiodinated phenyl derivatives.
Substitution: Azido, thiocyano, or cyano derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): A psychedelic compound with similar structural features but different pharmacological effects.
2,5-Dimethoxyphenethylamine (2C-H): A phenethylamine derivative with psychoactive properties.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another phenethylamine with hallucinogenic effects.
Uniqueness
N-(2,5-dimethoxyphenyl)-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of methoxy, iodophenyl, and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H19IN2O5S |
|---|---|
Peso molecular |
490.3 g/mol |
Nombre IUPAC |
N-(2,5-dimethoxyphenyl)-2-(4-iodo-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H19IN2O5S/c1-24-14-8-9-16(25-2)15(10-14)19-17(21)11-20(26(3,22)23)13-6-4-12(18)5-7-13/h4-10H,11H2,1-3H3,(H,19,21) |
Clave InChI |
HCYJDWNQFPWPSH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-N-(4-fluorophenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12449747.png)
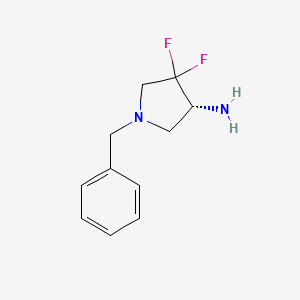
![2,2-diphenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12449760.png)
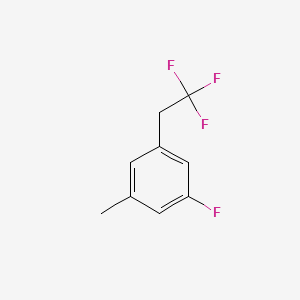

![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-thiol](/img/structure/B12449785.png)
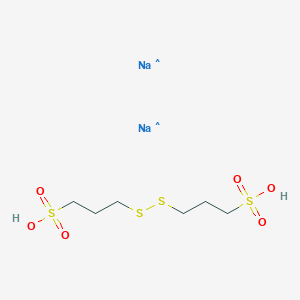
![[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;cyclopentane;iron](/img/structure/B12449794.png)
![tert-Butyl 3-{[2-(4-bromophenyl)ethyl]amino}azetidine-1-carboxylate](/img/structure/B12449800.png)
![1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-4-[2-(4-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium](/img/structure/B12449804.png)
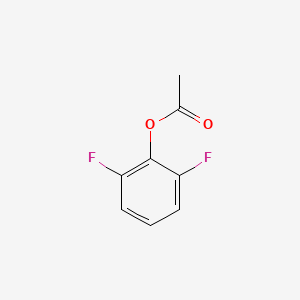
![(1R,2S)-2-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B12449825.png)
